A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4(3H)-quinazolinone
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4(3H)-quinazolinone
Introduction
2-Methyl-4(3H)-quinazolinone is a key heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmacological activities. Derivatives of this molecule have demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral activities. The quinazolinone nucleus is a privileged structure in medicinal chemistry and is found in several marketed drugs. This technical guide provides an in-depth overview of the primary synthetic routes to 2-Methyl-4(3H)-quinazolinone, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of 2-Methyl-4(3H)-quinazolinone can be achieved through several efficient pathways, primarily utilizing three key starting materials: anthranilic acid, 2-aminobenzamide, and isatoic anhydride. Each route offers distinct advantages in terms of reagent availability, reaction conditions, and overall yield.
Synthesis from Anthranilic Acid
This is one of the most traditional and widely used methods. The synthesis is typically a two-step process, beginning with the cyclization of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.
Caption: General experimental workflow for the synthesis of 2-Methyl-4(3H)-quinazolinone.
Reaction Pathway from Anthranilic Acid
The reaction proceeds via the formation of 2-methyl-4H-3,1-benzoxazin-4-one (acetylanthranil) as a key intermediate. This intermediate readily reacts with a nitrogen source, such as ammonia or hydrazine, to yield the final quinazolinone product through a ring-opening and subsequent recyclization mechanism.
Caption: Synthetic pathway starting from anthranilic acid.
Experimental Protocol:
-
Synthesis of 2-Methyl-4H-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.[1]
-
Isolation of Intermediate: After cooling, the excess acetic anhydride and the acetic acid formed during the reaction are evaporated under reduced pressure to obtain the crude benzoxazinone intermediate.[1]
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Formation of Quinazolinone: The crude benzoxazinone is then reacted with a suitable amine source. For example, it can be condensed with hydrazine hydrate to form 3-amino-2-methylquinazolin-4(3H)-one.[2] For the synthesis of the unsubstituted title compound, reaction with ammonia or ammonium acetate is required.
Synthesis from 2-Aminobenzamide
This route provides a more direct approach by using 2-aminobenzamide (anthranilamide), which already contains the necessary amide functionality. Cyclization with a reagent that provides the remaining two carbon atoms of the heterocyclic ring, such as triethylorthoacetate, is a common and high-yielding method.[3][4]
Caption: Synthetic pathway starting from 2-aminobenzamide.
Experimental Protocol:
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Reaction Setup: A mixture of 2-aminobenzamide (0.68 g, 0.005 mol) and triethylorthoacetate (0.81 g, 0.005 mol) is prepared.[3]
-
Reaction: The mixture is heated. While the original source does not specify the exact temperature and time, similar reactions are typically refluxed in a suitable solvent like ethanol with an acid catalyst for several hours.[4]
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Work-up and Isolation: The reaction mixture is cooled, and the resulting solid product is collected by filtration.
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Purification: The crude product is recrystallized from a suitable solvent, such as dimethylformamide (DMF), to yield pure 2-Methyl-4(3H)-quinazolinone.[3]
Synthesis from Isatoic Anhydride
Isatoic anhydride is another versatile starting material for quinazolinone synthesis. It can undergo a one-pot, multi-component reaction with an aldehyde (to provide the C2-substituent) and an ammonium source in the presence of an oxidant.[5][6]
Caption: Synthetic pathway starting from isatoic anhydride.
Experimental Protocol (General for 2-Substituted Quinazolinones):
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Reaction Mixture: A mixture of isatoic anhydride (0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (1.84 mmol) is prepared in ethanol (10 mL).[5] For the synthesis of the 2-methyl derivative, acetaldehyde or a precursor would be used.
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Oxidant Addition: An oxidant such as sodium hypochlorite (NaOCl) (0.91 mmol) is added to the mixture.[5]
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Reaction Conditions: The resulting mixture is stirred at 80-85°C for 2-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]
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Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 2-Methyl-4(3H)-quinazolinone and some of its derivatives from various reported methods.
Table 1: Reaction Conditions and Yields
| Starting Material | Key Reagents | Method | Yield (%) | Reference |
| 2-Aminobenzamide | Triethylorthoacetate | Heating/Condensation | 94% | [3] |
| Anthranilic Acid | Acetic Anhydride, Amine | Two-step, Heating | 66-79% | [1] |
| Anthranilic Acid | Thioacetamide | Fusion | 88% | [7] |
| Isatoic Anhydride | Aldehyde, NH₄Cl, NaOCl | One-pot, Oxidative | Good-Excellent | [5] |
Table 2: Physical and Spectroscopic Data for 2-Methyl-4(3H)-quinazolinone
| Property | Value | Reference |
| Melting Point (°C) | 231-233 | [3] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| -CH₃ (singlet) | ~2.3-2.56 | [3][8] |
| Aromatic Protons (multiplets) | ~7.10-8.11 | [1][3] |
| -NH (singlet) | ~11.45-12.59 | [3][9] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ||
| -CH₃ | ~21.5-24.5 | [1] |
| Aromatic Carbons | ~120-148 | [1] |
| C=O | ~161.8 | [1] |
| IR (KBr, cm⁻¹) | ||
| N-H Stretch | ~3200-3400 | |
| C=O Stretch | ~1680-1695 | [3][7] |
| C=N Stretch | ~1568-1641 | [3][7] |
Note: Exact spectral shifts can vary slightly based on the solvent and instrument used.
Conclusion
The synthesis of 2-Methyl-4(3H)-quinazolinone is well-established, with multiple reliable and high-yielding routes available to researchers. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The methods starting from anthranilic acid and 2-aminobenzamide are the most frequently cited and provide excellent yields and purity.[1][3] The development of green chemistry approaches, such as using deep eutectic solvents or microwave irradiation, is also making these syntheses more efficient and environmentally friendly.[1][10] This guide provides the foundational information necessary for the successful synthesis and characterization of this important heterocyclic compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 8. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
